molecular formula C14H16N4O2S B7777327 1-[(2-oxoindol-3-yl)amino]-3-(oxolan-2-ylmethyl)thiourea

1-[(2-oxoindol-3-yl)amino]-3-(oxolan-2-ylmethyl)thiourea

Cat. No.: B7777327
M. Wt: 304.37 g/mol
InChI Key: GFFUMQHNKIWPQY-UHFFFAOYSA-N
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Description

The compound with the identifier “1-[(2-oxoindol-3-yl)amino]-3-(oxolan-2-ylmethyl)thiourea” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-oxoindol-3-yl)amino]-3-(oxolan-2-ylmethyl)thiourea involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced technologies such as automated control systems and real-time monitoring ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

1-[(2-oxoindol-3-yl)amino]-3-(oxolan-2-ylmethyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, often in anhydrous solvents.

    Substitution: Halogenated solvents and catalysts such as palladium or platinum are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2-oxoindol-3-yl)amino]-3-(oxolan-2-ylmethyl)thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate in preclinical studies.

    Industry: Utilized in the production of specialty chemicals and as an additive in manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(2-oxoindol-3-yl)amino]-3-(oxolan-2-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

1-[(2-oxoindol-3-yl)amino]-3-(oxolan-2-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13-12(10-5-1-2-6-11(10)16-13)17-18-14(21)15-8-9-4-3-7-20-9/h1-2,5-6,9H,3-4,7-8H2,(H2,15,18,21)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFUMQHNKIWPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NNC2=C3C=CC=CC3=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=S)NNC2=C3C=CC=CC3=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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